Protein kinase inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

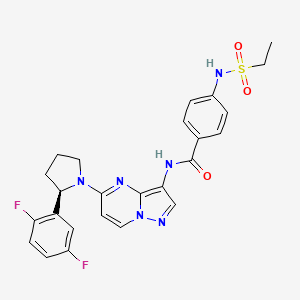

Molecular Formula |

C25H24F2N6O3S |

|---|---|

Molecular Weight |

526.6 g/mol |

IUPAC Name |

N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-(ethylsulfonylamino)benzamide |

InChI |

InChI=1S/C25H24F2N6O3S/c1-2-37(35,36)31-18-8-5-16(6-9-18)25(34)29-21-15-28-33-13-11-23(30-24(21)33)32-12-3-4-22(32)19-14-17(26)7-10-20(19)27/h5-11,13-15,22,31H,2-4,12H2,1H3,(H,29,34)/t22-/m1/s1 |

InChI Key |

AAFONFUYGWGPJW-JOCHJYFZSA-N |

Isomeric SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C3N=C(C=CN3N=C2)N4CCC[C@@H]4C5=C(C=CC(=C5)F)F |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C3N=C(C=CN3N=C2)N4CCCC4C5=C(C=CC(=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Renaissance of Cell Cycle Inhibition: A Technical Guide to the Discovery and Development of CDK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of cyclin-dependent kinase 4 (CDK4) represents a paradigm shift in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer. After the initial setbacks of broad-spectrum CDK inhibitors, a deeper understanding of the cell cycle machinery and cancer-specific dependencies has led to the successful development of highly selective CDK4/6 inhibitors. This technical guide provides an in-depth overview of the core aspects of CDK4 inhibitor discovery and development, from the underlying biology to preclinical and clinical evaluation.

The CDK4/6-Cyclin D-Rb Axis: A Master Regulator of Cell Proliferation

The progression of cells from the G1 (first gap) to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway. In response to mitogenic signals, D-type cyclins (D1, D2, and D3) are synthesized and form active complexes with CDK4 and its close homolog CDK6. This complex then phosphorylates and inactivates the Rb tumor suppressor protein. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA replication. Phosphorylation of Rb by the CDK4/6-Cyclin D complex leads to the release of E2F, initiating the G1-S transition and committing the cell to another round of division.[1][2]

Deregulation of this pathway is a hallmark of many cancers.[1] This can occur through various mechanisms, including the overexpression of Cyclin D, amplification of the CDK4 gene, or loss-of-function mutations in the endogenous CDK4/6 inhibitor, p16INK4A.[3] This reliance on the CDK4/6-Cyclin D-Rb axis for uncontrolled proliferation makes CDK4 an attractive therapeutic target.

The Evolution of CDK4 Inhibitors: From Pan-Inhibition to Selectivity

The journey to develop clinically successful CDK4 inhibitors has been marked by a progression from non-selective to highly specific compounds.

-

First-Generation (Pan-CDK Inhibitors): Compounds like flavopiridol and roscovitine inhibited a broad range of CDKs. While they demonstrated anti-proliferative activity, their lack of selectivity led to significant toxicity due to the inhibition of CDKs essential for the normal functioning of healthy cells, such as CDK1 and CDK2.[4]

-

Second-Generation: These inhibitors, such as dinaciclib, were designed to have improved potency and a more defined selectivity profile compared to the first generation. However, they still targeted multiple CDKs and were associated with considerable toxicity in clinical trials.[4]

-

Third-Generation (Selective CDK4/6 Inhibitors): The breakthrough in this field came with the development of inhibitors that are highly selective for CDK4 and CDK6. Palbociclib, ribociclib, and abemaciclib are the three FDA-approved drugs in this class.[4] Their high selectivity for CDK4/6 over other CDKs minimizes off-target effects, leading to a much-improved therapeutic window.[5]

Quantitative Comparison of Approved CDK4/6 Inhibitors

The three approved CDK4/6 inhibitors, while sharing a common mechanism of action, exhibit distinct biochemical potencies, selectivity profiles, and pharmacokinetic properties.

Table 1: Biochemical Potency of Approved CDK4/6 Inhibitors

| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK4:CDK6 IC50 Ratio |

| Palbociclib | 9-11 | 15 | ~1:1.5 |

| Ribociclib | 10 | 39 | ~1:4 |

| Abemaciclib | 2 | 9.9 | ~1:5 |

Data sourced from multiple preclinical studies.[6][7]

Table 2: Kinase Selectivity Profile of Approved CDK4/6 Inhibitors

| Inhibitor | Primary Targets | Notable Off-Targets |

| Palbociclib | CDK4, CDK6 | Highly selective with minimal off-target activity at therapeutic concentrations.[5][8] |

| Ribociclib | CDK4, CDK6 | Highly selective for CDK4/6.[8][9] |

| Abemaciclib | CDK4, CDK6 | Also inhibits CDK2, CDK7, CDK9, and CDK14-18 at higher concentrations.[5] |

Table 3: Key Pharmacokinetic Parameters of Approved CDK4/6 Inhibitors

| Parameter | Palbociclib | Ribociclib | Abemaciclib |

| Tmax (hours) | 6-12 | 1-4 | ~8 |

| Half-life (hours) | ~29 | 30-55 | 17-38 |

| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | Primarily CYP3A4 |

| Active Metabolites | None of clinical significance | None of clinical significance | M2, M18, M20 |

| Dosing Schedule | 125 mg once daily for 21 days, followed by 7 days off | 600 mg once daily for 21 days, followed by 7 days off | 150 mg twice daily, continuous |

Data compiled from clinical pharmacokinetic studies.[1][6][10]

The Drug Discovery and Development Workflow

The path from a therapeutic concept to a clinically approved CDK4 inhibitor is a multi-stage process.

Key Experimental Protocols in CDK4 Inhibitor Development

The preclinical evaluation of CDK4 inhibitors relies on a battery of standardized in vitro and in vivo assays.

CDK4 Kinase Activity Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D complex.

Materials:

-

Active CDK4/Cyclin D1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Rb protein (or a peptide substrate)

-

[γ-³³P]ATP

-

Test compounds dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, active CDK4/Cyclin D1 enzyme, and the Rb substrate in each well of a 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a no-enzyme control (background).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[11]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of a CDK4 inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the CDK4 inhibitor at various concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

This technique is used to confirm the mechanism of action of a CDK4 inhibitor by assessing its ability to inhibit the phosphorylation of Rb in cells.

Materials:

-

Cancer cell line

-

CDK4 inhibitor

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the CDK4 inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[12]

-

Block the membrane to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.[12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[12]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rb and a loading control to ensure equal protein loading. A decrease in the phospho-Rb signal relative to the total Rb signal indicates successful inhibition of CDK4 activity.

In Vivo Efficacy in Tumor Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of a CDK4 inhibitor in a living organism.[13][14]

Materials:

-

Immunodeficient mice (e.g., NSG mice)[15]

-

Human cancer cell line

-

CDK4 inhibitor formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.[16]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

-

Randomize the mice into treatment and control groups.

-

Administer the CDK4 inhibitor to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).[16]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

-

Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of the inhibitor.

Clinical Development and Future Directions

The clinical development of CDK4/6 inhibitors has been a major success story in oncology. Numerous clinical trials have demonstrated their efficacy in combination with endocrine therapy for the treatment of HR+/HER2- advanced or metastatic breast cancer, significantly improving progression-free survival.[17][18][19] Ongoing research is exploring their use in other cancer types where the CDK4/6-Cyclin D-Rb pathway is dysregulated.[18]

Future directions in the field include:

-

Overcoming Resistance: Investigating mechanisms of acquired resistance to CDK4/6 inhibitors and developing strategies to overcome it, such as combination therapies.[20]

-

Biomarker Discovery: Identifying predictive biomarkers to better select patients who are most likely to benefit from CDK4/6 inhibitor therapy.[20]

-

Next-Generation Inhibitors: Developing CDK4-selective inhibitors or inhibitors with novel mechanisms of action to further improve efficacy and reduce toxicity.

The discovery and development of selective CDK4 inhibitors have provided a powerful new tool in the fight against cancer. A thorough understanding of the underlying biology, coupled with rigorous preclinical and clinical evaluation, will continue to drive innovation in this exciting area of cancer therapy.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib | Semantic Scholar [semanticscholar.org]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cyclin-Dependent Kinase 4 in Cell Cycle Progression: A Technical Guide

Introduction

The cell cycle is a fundamental process ensuring the faithful replication and division of cells. This intricate series of events is governed by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1][2][3] Among these, Cyclin-Dependent Kinase 4 (CDK4) plays a pivotal role as a master regulator of the transition from the first gap phase (G1) to the DNA synthesis phase (S).[1][2][4] In partnership with its regulatory subunits, the D-type cyclins (D1, D2, and D3), CDK4 integrates mitogenic signals from the extracellular environment to drive the cell past the Restriction Point, a critical "point of no return" after which the cell is committed to completing the division cycle.[1][4][5]

Dysregulation of the CDK4 pathway, leading to uncontrolled cell proliferation, is a hallmark of many human cancers.[5][6] This has made CDK4 and its partner, CDK6, major targets for cancer therapy, leading to the development of highly selective small molecule inhibitors.[5][7][8] This technical guide provides an in-depth exploration of CDK4's core functions, regulatory mechanisms, and downstream effects, intended for researchers, scientists, and drug development professionals.

Core Mechanism: The G1/S Transition

The primary and most well-characterized function of CDK4 is to control the G1/S transition through the phosphorylation of the Retinoblastoma tumor suppressor protein (pRb).[1][2][9]

-

Mitogenic Signaling and Cyclin D Synthesis : In response to growth factors and other mitogenic cues, quiescent cells are stimulated to enter the cell cycle.[2] This triggers the synthesis of D-type cyclins, which are largely absent in quiescent cells.[1][2]

-

Formation of the Active Complex : The newly synthesized D-type cyclins bind to CDK4 (or its homolog CDK6), forming a catalytically active complex.[5][10] This complex is then phosphorylated by the CDK-activating kinase (CAK), further boosting its activity.[5]

-

Phosphorylation of pRb : The active Cyclin D-CDK4 complex phosphorylates pRb. In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, actively repressing the transcription of genes required for S-phase entry.[1][2][11] CDK4/6-mediated phosphorylation of pRb on specific residues (including Ser780 and Ser795) causes a conformational change, leading to the release of E2F.[1][2]

-

E2F-Mediated Transcription : Once liberated, E2F activates the transcription of a suite of genes essential for DNA replication and further cell cycle progression, including Cyclin E, Cyclin A, and CDK2.[4][12]

-

Positive Feedback and Irreversible Commitment : The newly synthesized Cyclin E binds to CDK2, which then hyperphosphorylates pRb, creating a positive feedback loop that ensures the complete and sustained inactivation of pRb.[12][13] This hyperphosphorylation locks the cell into S-phase, marking passage through the Restriction Point.[4]

Regulation of CDK4 Activity

The activity of CDK4 is tightly controlled by a multi-layered regulatory network involving both positive and negative regulators to ensure that cells divide only when appropriate.

-

Positive Regulation :

-

D-type Cyclins : As obligate partners, the binding of D-type cyclins is the primary requirement for CDK4 activation.[14] Cyclin D levels are tightly linked to extracellular mitogenic signals.[1][2]

-

CDK-Activating Kinase (CAK) : Full catalytic activity of the Cyclin D-CDK4 complex requires phosphorylation on the T-loop (Threonine 172 on CDK4) by CAK (Cyclin H-CDK7).[15]

-

-

Negative Regulation : CDK4 activity is restrained by two families of Cyclin-Dependent Kinase Inhibitors (CKIs).

-

INK4 Family : This family includes p16INK4A, p15INK4B, p18INK4C, and p19INK4D.[1][16] They specifically bind directly to the CDK4 and CDK6 monomers, preventing their association with D-type cyclins and thus inhibiting their activity.[1][14] Loss of INK4 proteins, particularly p16INK4A, is a common event in many cancers.[5]

-

Cip/Kip Family : This family includes p21Cip1, p27Kip1, and p57Kip2.[16] These proteins have a more complex role. While they can inhibit a broad range of Cyclin-CDK complexes, including Cyclin E-CDK2, their relationship with CDK4 is dual-faceted. At low concentrations, they can act as assembly factors, promoting the formation and stability of the Cyclin D-CDK4 complex.[2][17] However, at higher concentrations, they are inhibitory.[1] A key function of the active Cyclin D-CDK4 complex is to sequester these Cip/Kip inhibitors, preventing them from inhibiting Cyclin E-CDK2, thereby lowering the threshold for S-phase entry.[2][12]

-

Downstream Substrates of CDK4

While pRb and its family members (p107, p130) are the canonical substrates, research has identified other proteins that are directly phosphorylated by CDK4, expanding its role beyond simple pRb inactivation.[1][2]

| Substrate | Phosphorylation Site(s) | Functional Consequence | Reference(s) |

| Retinoblastoma (pRb) | Ser780, Ser795 | Inactivation, release of E2F transcription factors. | [1][2] |

| p107 | Ser842 | Inactivation, release of E2F transcription factors. | [1] |

| p130 | Multiple sites | Inactivation, release of E2F transcription factors. | [1][2] |

| FOXM1 | Ser715, Ser724 | Activation of FOXM1 transcriptional activity, suppression of senescence. | [1][18] |

| SMAD3 | Multiple sites | Inhibition of TGF-β-mediated growth suppression. | [1][2][14] |

| MEP50 | Not specified | Regulation of PRMT5 methyltransferase activity. | [14] |

| Cdt1 | Not specified | Regulation of DNA replication licensing. | [2] |

Quantitative Data: CDK4/6 Inhibitors

The therapeutic importance of CDK4 is highlighted by the development of specific inhibitors. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target(s) | IC50 for CDK4 (nM) | IC50 for CDK6 (nM) | FDA Approved | Reference(s) |

| Palbociclib (Ibrance) | CDK4/6 | 11 | 15 | Yes | [17] |

| Ribociclib (Kisqali) | CDK4/6 | 10 | 39 | Yes | [8] |

| Abemaciclib (Verzenio) | CDK4/6 | 2 | 10 | Yes | [8] |

Note: IC50 values can vary depending on the specific assay conditions and are best used for relative comparison.

Experimental Protocols

Analyzing CDK4 activity and its interactions is crucial for both basic research and drug development. Below are generalized protocols for key experiments.

CDK4 Kinase Assay (In Vitro)

This protocol measures the catalytic activity of CDK4 by quantifying the transfer of a phosphate group (typically from radiolabeled ATP) to a substrate, such as a pRb fragment.

Workflow Diagram

Methodology

-

Reagent Preparation :

-

Kinase Buffer (1X) : 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh).[19]

-

Active Kinase : Recombinant active CDK4/Cyclin D1 complex, diluted to the desired concentration in Kinase Dilution Buffer.[19]

-

Substrate : Recombinant pRb protein fragment (e.g., GST-pRb (773-928)) diluted to a final concentration of ~0.2 mg/mL in water.[19]

-

γ-³²P-ATP Cocktail : Prepare a mix of cold ATP and γ-³²P-ATP in Kinase Buffer to achieve the desired specific activity.[19]

-

-

Reaction Setup (per reaction, on ice):

-

5 µL Kinase Buffer (1X)

-

5 µL Substrate Solution

-

10 µL Diluted Active CDK4/Cyclin D1 (or inhibitor + kinase for screening)

-

Control: For a blank control, substitute the Substrate Solution with 5 µL of cold water.[19]

-

-

Initiation and Incubation :

-

Initiate the reaction by adding 5 µL of the γ-³²P-ATP Assay Cocktail.

-

Incubate the mixture in a water bath at 30°C for 15-30 minutes.[19]

-

-

Stopping and Detection :

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the strips three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.[19]

-

Wash once with acetone and let dry.

-

Measure the incorporated radioactivity using a scintillation counter. Kinase activity is proportional to the counts per minute (CPM).[19]

-

Co-Immunoprecipitation (Co-IP) of CDK4 and Cyclin D1

This protocol is used to isolate CDK4 from a cell lysate and determine if its binding partner, Cyclin D1, is also pulled down, confirming their interaction within the cell.

Methodology

-

Cell Lysate Preparation :

-

Culture and harvest cells of interest (e.g., MCF7 breast cancer cells).

-

Lyse cells in a non-denaturing lysis buffer (e.g., ELB buffer: 160 mM NaCl, 50 mM HEPES pH 7.5, 5 mM EDTA, 0.1% NP-40) supplemented with protease and phosphatase inhibitors.[20]

-

Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.

-

-

Immunoprecipitation :

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate 1-5 mg of pre-cleared lysate with 2-4 µg of a primary antibody against CDK4 (or an isotype control IgG) overnight at 4°C with gentle rotation.[20][21]

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[21]

-

-

Washing and Elution :

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis by Western Blot :

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against both CDK4 (to confirm successful IP) and Cyclin D1 (to detect the co-precipitated partner).

-

Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection. A band for Cyclin D1 in the CDK4 IP lane (but not the IgG control) indicates a successful co-immunoprecipitation.

-

Conclusion

CDK4 is a central engine of the cell cycle, translating extracellular growth signals into a commitment to proliferate. Its activity, centered on the phosphorylation of pRb, is meticulously regulated by a network of cyclins and kinase inhibitors. The frequent dysregulation of the Cyclin D-CDK4-INK4-pRb pathway in human cancer underscores its critical role in maintaining cellular homeostasis and has validated it as a premier target for therapeutic intervention.[1][5] A thorough understanding of its molecular mechanisms, regulatory networks, and downstream targets continues to be essential for developing next-generation cancer therapies and refining treatment strategies for patients.

References

- 1. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4: A Key Player in the Cell Cycle, Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G1/S transition - Wikipedia [en.wikipedia.org]

- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precision Medicine Highlights Dysregulation of the CDK4/6 Cell Cycle Regulatory Pathway in Pediatric, Adolescents and Young Adult Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Integrating old and new paradigms for G1/S control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 15. Differential Regulation of Cyclin-Dependent Kinase 4 (CDK4) and CDK6, Evidence that CDK4 Might Not Be Activated by CDK7, and Design of a CDK6 Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of CDK4 activity by a novel CDK4-binding protein, p34SEI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Systematic Screen for CDK4/6 Substrates Links FOXM1 Phosphorylation to Senescence Suppression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Downstream Targets of CDK4/6 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by blocking the phosphorylation of the retinoblastoma protein (Rb), a critical tumor suppressor.[3][4] This guide provides a comprehensive overview of the downstream molecular targets and cellular consequences of CDK4/6 inhibition, intended to support further research and drug development in this critical area of oncology.

Core Mechanism of Action: The Rb-E2F Pathway

The canonical downstream effect of CDK4/6 inhibition is the prevention of cell cycle progression from the G1 to the S phase.[5] In a normal cell cycle, mitogenic signals lead to the activation of cyclin D-CDK4/6 complexes, which in turn phosphorylate and inactivate the retinoblastoma protein (Rb).[6] This inactivation releases the E2F family of transcription factors, which then drive the expression of genes necessary for DNA replication and cell cycle progression.[6][7] CDK4/6 inhibitors block this phosphorylation event, maintaining Rb in its active, hypophosphorylated state, thereby sequestering E2F and inducing G1 cell cycle arrest.[3][5]

Quantitative Effects on the Rb-E2F Pathway

The efficacy of CDK4/6 inhibitors can be quantified by measuring their impact on Rb phosphorylation and the expression of E2F target genes.

Table 1: Inhibition of Rb Phosphorylation by CDK4/6 Inhibitors

| Inhibitor | Cell Line | Phosphorylation Site | IC50 | Reference(s) |

| Palbociclib | MCF-7 | Ser780 | 108 ± 13.15 nM | [8] |

| Palbociclib | MCF-7 (Palbociclib-resistant) | Ser780 | 2913 ± 790 nM | [8] |

| Palbociclib | MDA-MB-231 | Ser780 | 227 ± 59.41 nM | [8] |

| Palbociclib | MDA-MB-231 (Palbociclib-resistant) | Ser780 | 18,081 ± 3696 nM | [8] |

| Ribociclib | 786-O, ACHN | Ser807/811, Ser795 | Dose-dependent reduction | [9] |

| Abemaciclib | - | - | - | - |

Note: IC50 values can vary depending on the assay conditions and cell line.

Table 2: Downregulation of E2F Target Genes by CDK4/6 Inhibitors

| Inhibitor | Cell Line | Target Gene | Fold Change (mRNA) | Reference(s) |

| Palbociclib | A2780 | BRCA1 | Downregulated | [10] |

| Palbociclib | A2780 | BRCA2 | Downregulated | [10] |

| Palbociclib | A2780 | RAD51 | Downregulated | [10] |

| Palbociclib | NGP, IMR-32 | Multiple E2F targets | Reduced expression | [11] |

| Vistusertib (mTORC1/2 inhibitor) + Palbociclib | MCF-7 | Multiple E2F targets | Decreased expression | [12] |

Non-Canonical Downstream Targets

Beyond the canonical Rb-E2F axis, CDK4/6 inhibitors have been shown to modulate the activity of other important cellular proteins, contributing to their anti-cancer effects.

FOXM1

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of G1/S and G2/M progression and is a direct substrate of CDK4/6.[4][13] Phosphorylation by CDK4/6 stabilizes and activates FOXM1.[13][14] Inhibition of CDK4/6 leads to a dose-dependent decrease in both total and phosphorylated FOXM1 levels, resulting in the downregulation of FOXM1 target genes like AURKA and PLK1.[15][16]

NFAT

Nuclear Factor of Activated T-cells (NFAT) transcription factors are key regulators of T-cell activation and immune responses.[6] CDK4/6 inhibition has been shown to derepress NFAT activity, leading to increased production of cytokines such as IL-2.[17] This suggests a role for CDK4/6 inhibitors in modulating the tumor immune microenvironment.

Table 3: Effects on Non-Canonical Targets

| Inhibitor | Target | Effect | Quantitative Data | Reference(s) |

| Palbociclib | FOXM1 | Decreased total and phosphorylated levels | Dose-dependent decrease in HepG2 and Hep3B cells | [15][16] |

| Palbociclib | NFAT | Increased activity | Increased IL-2 levels in PD-1-Jurkat cells | [17] |

Cellular Fates Induced by CDK4/6 Inhibition

The ultimate outcome of CDK4/6 inhibition on a cancer cell can vary, leading to one of several distinct cellular fates.

Cell Cycle Arrest

As the primary mechanism of action, CDK4/6 inhibitors induce a potent G1 cell cycle arrest in Rb-proficient cancer cells.[5] This cytostatic effect prevents tumor cell proliferation.

Senescence

Prolonged exposure to CDK4/6 inhibitors can drive cancer cells into a state of cellular senescence, a form of irreversible growth arrest.[1][18] Senescent cells exhibit characteristic morphological changes and express senescence-associated β-galactosidase (SA-β-gal).[1][19] Studies have shown that treatment with abemaciclib, palbociclib, and ribociclib can induce senescence in 30-89% of cells in various cancer cell lines.[19]

Apoptosis

While primarily cytostatic, CDK4/6 inhibitors can also induce apoptosis, or programmed cell death, in certain contexts.[20] This effect is often observed in combination with other therapies.[21]

Table 4: Cellular Outcomes of CDK4/6 Inhibition

| Inhibitor | Cell Line(s) | Outcome | Percentage of Cells | Reference(s) |

| Palbociclib, Ribociclib, Abemaciclib | Various breast cancer cell lines | Senescence | 30-89% | [19] |

| Ribociclib | Hey1 | Senescence | >95% (at high doses) | [22] |

| Palbociclib | HUVEC | Senescence | Majority of cells | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the downstream effects of CDK4/6 inhibition.

Western Blotting for Phosphorylated Rb

Objective: To detect and quantify the levels of phosphorylated and total Rb protein in response to CDK4/6 inhibitor treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total Rb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of CDK4/6 inhibitors for the specified time.

-

Lyse the cells and quantify protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated Rb overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rb for normalization.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To identify senescent cells by detecting the activity of β-galactosidase at a suboptimal pH (6.0).

Materials:

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution:

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM K3[Fe(CN)6]

-

5 mM K4[Fe(CN)6]

-

150 mM NaCl

-

2 mM MgCl2

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Procedure:

-

Plate cells in a multi-well plate and treat with CDK4/6 inhibitors.

-

Wash the cells with PBS and fix for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the SA-β-gal staining solution to each well.

-

Incubate the plate at 37°C in a non-CO2 incubator for 12-16 hours, protected from light.

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-staining cells.

Quantitative Real-Time PCR (RT-qPCR) for E2F Target Gene Expression

Objective: To quantify the changes in mRNA expression of E2F target genes following CDK4/6 inhibitor treatment.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for E2F target genes (e.g., CCNE1, MCM2, DHFR) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat cells with CDK4/6 inhibitors.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow Diagram

Conclusion

Inhibition of CDK4/6 has profound effects on cancer cells, extending beyond simple cell cycle arrest. Understanding the full spectrum of downstream targets, both canonical and non-canonical, is crucial for optimizing the clinical use of these agents, identifying biomarkers of response and resistance, and developing novel combination therapies. This guide provides a foundational resource for researchers dedicated to advancing the field of CDK4/6-targeted cancer therapy.

References

- 1. CDK4/6 inhibitors induce breast cancer senescence with enhanced anti‐tumor immunogenic properties compared with DNA‐damaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic screen for CDK4/6 substrates links FOXM1 phosphorylation to senescence suppression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E2F integrates cell cycle progression with DNA repair, replication, and G2/M checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Combined inhibition of mTOR and CDK4/6 is required for optimal blockade of E2F function and long term growth inhibition in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Systematic Screen for CDK4/6 Substrates Links FOXM1 Phosphorylation to Senescence Suppression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An order-to-disorder structural switch activates the FoxM1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. CDK4/6 inhibition protects normal cells against cancer therapy-induced damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Stromal Senescence following Treatment with the CDK4/6 Inhibitor Palbociclib Alters the Lung Metastatic Niche and Increases Metastasis of Drug-Resistant Mammary Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of CDK4 Inhibitor Engagement: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of Cyclin-Dependent Kinase 4 (CDK4) inhibitor binding, a critical aspect of modern cancer therapy. Understanding the precise molecular interactions between inhibitors and their target is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and resistance profiles. This document provides a comprehensive overview of the CDK4 signaling pathway, the structural basis of inhibitor binding, quantitative binding data for approved inhibitors, and detailed experimental protocols for characterizing these interactions.

The CDK4 Signaling Pathway and its Role in Cancer

Cyclin-Dependent Kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, is a key driver of cell cycle progression.[1] In response to mitogenic signals, the CDK4/Cyclin D complex phosphorylates the Retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F to activate the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1] Dysregulation of the CDK4/Cyclin D/Rb pathway, often through overexpression of Cyclin D, loss of endogenous inhibitors like p16INK4a, or mutations in CDK4 itself, is a common feature in many cancers, leading to uncontrolled cell proliferation.[2] Consequently, inhibiting CDK4 has emerged as a validated and effective therapeutic strategy.[3]

Below is a diagram illustrating the core CDK4 signaling pathway.

Figure 1: Core CDK4 Signaling Pathway.

Structural Basis of CDK4 Inhibitor Binding

The therapeutic efficacy of CDK4 inhibitors lies in their ability to bind to the ATP-binding pocket of CDK4, preventing the phosphorylation of substrate proteins like Rb.[3][4] X-ray crystallography studies of CDK4/6 in complex with inhibitors such as Palbociclib, Ribociclib, and Abemaciclib have revealed the key molecular interactions that govern their binding and selectivity.[2][5][6]

These inhibitors typically form hydrogen bonds with the hinge region of the kinase, a critical feature for ATP-competitive inhibitors.[3] Additionally, specific hydrophobic and van der Waals interactions with residues unique to the CDK4 and CDK6 ATP-binding pockets contribute to their high affinity and selectivity over other kinases.[4][6] For instance, the pyridine and pyrido[2,3-d]pyrimidine cores of these drugs are well-suited to occupy the adenine-binding region of the ATP pocket.

The following diagram illustrates the general mechanism of competitive inhibition.

Figure 2: General Mechanism of Competitive CDK4 Inhibition.

Quantitative Analysis of FDA-Approved CDK4 Inhibitors

Several CDK4/6 inhibitors have received FDA approval for the treatment of certain types of breast cancer, including Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®). Their efficacy is rooted in their high affinity for CDK4 and CDK6, and their selectivity over other cyclin-dependent kinases, which minimizes off-target effects.

The following tables summarize the biochemical potency (IC50) of these inhibitors against CDK4, CDK6, and a selection of other kinases to illustrate their selectivity profiles.

Table 1: Inhibitory Potency (IC50, nM) of FDA-Approved CDK4/6 Inhibitors

| Inhibitor | CDK4/Cyclin D1 | CDK6/Cyclin D3 | Reference |

| Palbociclib | 9 - 11 | 15 | [7] |

| Ribociclib | 10 | 39 | [7] |

| Abemaciclib | 2 | 9.9 | [7] |

Table 2: Selectivity Profile of FDA-Approved CDK4/6 Inhibitors (IC50, nM)

| Inhibitor | CDK1/Cyclin B | CDK2/Cyclin A | CDK2/Cyclin E | CDK5/p25 | CDK9/Cyclin T1 | Reference |

| Palbociclib | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [7] |

| Ribociclib | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 | [8] |

| Abemaciclib | 67 | 56 | 103 | 31 | 4 | [7] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols for Characterizing CDK4 Inhibitor Binding

A variety of biophysical and biochemical assays are employed to characterize the binding of inhibitors to CDK4. Below are detailed methodologies for key experiments.

CDK4 Kinase Activity Assay (Radiometric Filter Binding)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by CDK4, and how this is affected by an inhibitor.

Materials:

-

Active CDK4/Cyclin D1 enzyme

-

Retinoblastoma (Rb) protein substrate (or a peptide fragment)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test inhibitor compound at various concentrations

-

Phosphocellulose filter plates (e.g., P81)

-

1% phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, Rb substrate, and the desired concentration of the test inhibitor (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Rb substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.

-

Wash the filter plate multiple times with 1% phosphoric acid to remove unbound radiolabel.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (on-rate, k_a, and off-rate, k_d) and affinity (K_D) of inhibitor binding.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (NHS, EDC, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Purified CDK4/Cyclin D1 protein

-

Test inhibitor compound at various concentrations

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Immobilize the CDK4/Cyclin D1 protein onto the sensor chip surface via amine coupling.

-

Inject a series of concentrations of the test inhibitor over the sensor surface and a reference flow cell (without immobilized protein).

-

Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association and dissociation phases.

-

After each inhibitor injection, regenerate the sensor surface using a pulse of regeneration solution to remove the bound inhibitor.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]

Materials:

-

Isothermal titration calorimeter

-

Purified CDK4/Cyclin D1 protein

-

Test inhibitor compound

-

Identical, degassed buffer for both the protein and the inhibitor

Procedure:

-

Load the purified CDK4/Cyclin D1 protein into the sample cell of the calorimeter.

-

Load the test inhibitor into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (K_D, n, ΔH, and ΔS).

X-ray Crystallography for High-Resolution Structural Determination

This technique provides a three-dimensional atomic-level structure of the CDK4-inhibitor complex, revealing the precise binding mode and key interactions.

Materials:

-

Highly pure and concentrated CDK4/Cyclin D1 protein

-

Test inhibitor compound

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is often required for high resolution)

Procedure:

-

Co-crystallize the CDK4/Cyclin D1 protein with the test inhibitor by screening a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature).

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

Process the diffraction data and determine the electron density map.

-

Build and refine a molecular model of the CDK4-inhibitor complex into the electron density map.

-

Analyze the final structure to identify the key hydrogen bonds, hydrophobic interactions, and conformational changes upon inhibitor binding.

The following diagram outlines a general experimental workflow for the characterization of a novel CDK4 inhibitor.

Figure 3: Experimental Workflow for CDK4 Inhibitor Characterization.

Conclusion

The structural and biophysical characterization of CDK4 inhibitor binding is a cornerstone of modern drug discovery in oncology. The detailed understanding of the molecular interactions, binding kinetics, and thermodynamics, as elucidated by the experimental approaches outlined in this guide, is essential for the development of more effective and selective cancer therapeutics. The continued application of these techniques will undoubtedly fuel the discovery of next-generation CDK4 inhibitors with the potential to overcome resistance and improve patient outcomes.

References

- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Palbociclib can overcome mutations in cyclin dependent kinase 6 that break hydrogen bonds between the drug and the protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

An In-depth Technical Guide to CDK4 versus CDK6 Inhibitor Selectivity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the selectivity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) inhibitors. It delves into the quantitative differences between approved inhibitors, the experimental methodologies used to determine selectivity, and the underlying signaling pathways.

The CDK4/6-Cyclin D-Rb Signaling Pathway

Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In response to mitogenic signals, D-type cyclins (D1, D2, D3) are synthesized and bind to CDK4 and CDK6, forming active holoenzymes.[3][4] A primary function of these active complexes is to phosphorylate the Retinoblastoma tumor suppressor protein (pRb).[1][3]

Hypophosphorylated pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry.[3] Upon phosphorylation by Cyclin D-CDK4/6 complexes, pRb undergoes a conformational change and releases E2F, which then activates the transcription of target genes, committing the cell to DNA replication and division.[1][4] Dysregulation of this pathway, through mechanisms like cyclin D amplification or loss of the endogenous inhibitor p16INK4A, is a common feature in many cancers, making CDK4/6 attractive therapeutic targets.[3][5]

Quantitative Comparison of Inhibitor Selectivity

The three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct selectivity profiles against CDK4 and CDK6, as well as other kinases. These differences are quantified primarily by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity.

Abemaciclib demonstrates a notable preference for CDK4 over CDK6.[6][7] Biochemical assays have shown abemaciclib to be approximately 14 times more potent against CDK4/cyclin D1 than CDK6/cyclin D3.[6][8][9] Ribociclib also shows greater potency for CDK4 relative to CDK6.[6][10] In contrast, palbociclib exhibits similar potency against both CDK4 and CDK6 complexes.[6] The varied selectivity may contribute to differences in clinical efficacy and toxicity profiles.[8] For instance, abemaciclib's higher selectivity for CDK4, which is crucial for breast tumorigenesis, and lower activity against CDK6, associated with hematopoietic stem cell differentiation, may explain its different side-effect profile compared to palbociclib and ribociclib.[7]

| Inhibitor | Target | IC50 (nmol/L) | Other Notable Off-Target Kinase Inhibition (IC50 nmol/L) |

| Palbociclib | CDK4/Cyclin D1 | 11 | Highly selective for CDK4/6.[11] |

| CDK6/Cyclin D2 | 16 | ||

| Ribociclib | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6.[10] |

| CDK6/Cyclin D3 | 39 | ||

| Abemaciclib | CDK4/Cyclin D1 | 2 | CDK1 (>1000), CDK2 (500), CDK9 (4026)[1], GSK3α/β, CAMKII, PIM1[6] |

| CDK6/Cyclin D3 | 10 |

Note: IC50 values are compiled from multiple sources and can vary based on specific assay conditions. The data presented are representative values.[1][4][6][12]

Experimental Protocols for Determining Selectivity

A variety of biochemical and cell-based assays are employed to characterize the potency and selectivity of CDK inhibitors.

Biochemical Assays

Biochemical assays utilize purified, recombinant enzymes to measure direct inhibition of kinase activity in a controlled, cell-free environment.

A. Kinase Activity Assays This is the most direct method to determine an inhibitor's IC50 value.

-

Principle: Recombinant CDK4/Cyclin D or CDK6/Cyclin D complexes are incubated with a substrate (e.g., a pRb-derived peptide), ATP (often radiolabeled ³³P-ATP), and varying concentrations of the inhibitor. The kinase transfers the gamma-phosphate from ATP to the substrate.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant CDK4/D1 or CDK6/D3 enzyme, pRb substrate, and serial dilutions of the test inhibitor.

-

Reaction: In a microplate, combine the enzyme, substrate, and inhibitor. Allow to incubate for a set period (e.g., 20-30 minutes) at room temperature.

-

Initiation: Start the phosphorylation reaction by adding ATP (e.g., ³³P-ATP).

-

Termination & Detection: Stop the reaction after a defined time (e.g., 60 minutes). The phosphorylated substrate is captured (e.g., on a filter membrane), and the amount of incorporated radiolabel is quantified using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies (e.g., ELISA, HTRF) can be used.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

-

B. Competition Binding Assays (e.g., KINOMEscan™) These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of the kinase. This method is highly effective for profiling selectivity across a large panel of kinases.[10][13]

-

Principle: Kinases are tagged (e.g., with DNA) and immobilized on a solid support. A known, tagged ligand that binds to the ATP pocket is added. The test inhibitor is then introduced, and its ability to displace the ligand is quantified.

-

Methodology:

-

A large library of human kinases (>450) is tested in parallel.[10]

-

The test inhibitor is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).[12]

-

The amount of bound ligand is measured after reaching equilibrium. A lower signal for the bound ligand indicates stronger competition from the test inhibitor.

-

Results are often reported as a percentage of control, allowing for a broad overview of inhibitor interactions and off-target effects.

-

Cell-Based Assays

Cell-based assays are critical for understanding inhibitor activity in a more physiologically relevant context, accounting for factors like cell permeability, metabolism, and engagement with the target in the presence of endogenous ATP concentrations.

A. Cell Proliferation Assays These assays measure the effect of an inhibitor on the growth of cancer cell lines. However, for cytostatic agents like CDK4/6 inhibitors, the choice of assay is critical.

-

Principle: Cells are treated with a range of inhibitor concentrations, and the effect on cell number or viability is measured after a period of incubation (e.g., 3-5 days).

-

Caveat: Metabolic assays (e.g., CellTiter-Glo®, which measures ATP) can be misleading. CDK4/6-inhibited cells arrest in G1 but often continue to grow in size, leading to increased mitochondrial mass and ATP production.[14][15][16] This can mask the anti-proliferative effect. Therefore, assays that directly measure cell number or DNA content (e.g., Crystal Violet staining, CyQUANT®, or nuclear counting via high-content imaging) are more appropriate and reliable for these inhibitors.[16][17]

-

Methodology (using Nuclear Counting):

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast cancer cells) in multi-well plates and allow them to adhere.

-

Treatment: Treat cells with serial dilutions of the CDK4/6 inhibitor.

-

Incubation: Incubate for 72-96 hours.

-

Staining: Fix the cells and stain the nuclei with a fluorescent DNA dye (e.g., Hoechst 33342).

-

Imaging & Analysis: Use an automated microscope or high-content imager to capture images of the wells. Image analysis software is used to count the number of nuclei per well.

-

Data Analysis: The cell count is normalized to vehicle-treated controls to determine the growth inhibition at each concentration and calculate the GI50 (concentration for 50% growth inhibition).

-

B. Target Engagement Assays (e.g., NanoBRET™) These assays directly measure the binding of an inhibitor to its target kinase inside living cells.

-

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies molecular proximity.[18] The target protein (e.g., CDK4) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the kinase is added to the cells. When the tracer is bound, its proximity to the luciferase results in energy transfer and a BRET signal. A test compound that competes with the tracer for the binding site will disrupt this interaction, leading to a loss of BRET signal.[18]

-

Methodology:

-

Cell Preparation: Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the CDK-NanoLuc® fusion protein.

-

Treatment: The transfected cells are treated with the fluorescent tracer and varying concentrations of the unlabeled test inhibitor.

-

Signal Detection: The NanoLuc® substrate is added to generate the donor luminescence. Both donor (luciferase) and acceptor (tracer) emissions are measured using a specialized plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement. This data is used to calculate the IC50 for target binding within the cell.

-

References

- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Recent advances of highly selective CDK4/6 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]

- 14. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promegaconnections.com [promegaconnections.com]

Beyond the Cell Cycle: A Technical Guide to the Non-Canonical Functions of CDK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment of hormone receptor-positive (HR+) breast cancer by inducing cell cycle arrest. However, a growing body of evidence reveals that these agents exert a multitude of effects beyond their canonical role in proliferation. These "non-canonical" functions, including immunomodulation, induction of cellular senescence, and engagement of alternative kinase targets, are critical for a comprehensive understanding of their therapeutic mechanisms, potential for combination therapies, and the development of resistance. This in-depth technical guide explores the core non-canonical functions of CDK4 inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to empower researchers and drug development professionals in this evolving field.

Introduction: Expanding the Paradigm of CDK4/6 Inhibition

The initial paradigm for CDK4/6 inhibitors centered on their ability to block the phosphorylation of the retinoblastoma protein (Rb), thereby preventing the G1-S phase transition and halting cell proliferation.[1] While this remains a cornerstone of their activity, it is now clear that the biological consequences of CDK4/6 inhibition are far more complex.[1][2][3] The three FDA-approved inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct biochemical profiles and induce a range of non-canonical effects that contribute to their clinical activity and toxicity profiles.[4][5][6] Understanding these off-target and non-canonical on-target effects is paramount for optimizing their use, overcoming resistance, and identifying novel therapeutic applications.

Off-Target Kinase Inhibition: A Spectrum of Selectivity

While all three approved CDK4/6 inhibitors potently target their namesake kinases, their selectivity profiles vary significantly. Abemaciclib, in particular, demonstrates activity against a broader range of kinases, including other CDKs implicated in cell cycle control and resistance mechanisms.[4][5] This "polypharmacology" may contribute to its single-agent activity and distinct side-effect profile.[5]

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of palbociclib, ribociclib, and abemaciclib against a panel of on-target and off-target kinases, providing a quantitative comparison of their selectivity.

| Table 1: IC50 Values (nM) of CDK4/6 Inhibitors Against Key Kinases | |||

| Kinase Target | Palbociclib | Ribociclib | Abemaciclib |

| CDK4/cyclin D1 | 11 | 10 | 2 |

| CDK6/cyclin D3 | 16 | 39 | 10 |

| CDK2/cyclin A | >10,000 | 880 | 97 |

| CDK2/cyclin E | >10,000 | 460 | 66 |

| CDK1/cyclin B | >10,000 | >10,000 | 65 |

| CDK9/cyclin T1 | 4,000 | 400 | 4.1 |

| GSK3β | 9,800 | >10,000 | 113 |

Data compiled from multiple sources.[4][7][8]

| Table 2: Dissociation Constants (Kd, nM) from KINOMEscan Profiling | |||

| Kinase Target | Palbociclib (1µM) | Ribociclib (1µM) | Abemaciclib (1µM) |

| CDK4 | 1.3 | 1.9 | 0.6 |

| CDK6 | 2.2 | 4.6 | 1.5 |

| CAMK2A | 1800 | >30000 | 18 |

| CAMK2B | 4100 | >30000 | 36 |

| CAMK2G | 3000 | >30000 | 24 |

| CDKL5 | >30000 | >30000 | 18 |

| GSK3A | 1900 | 2200 | 110 |

| GSK3B | 1200 | 1300 | 79 |

| p38α (MAPK14) | 1600 | 5000 | 130 |

% inhibition at 1µM converted to approximate Kd where available. Data from Hafner et al., 2019.[4]

Immunomodulatory Effects: Awakening the Anti-Tumor Immune Response

A significant non-canonical function of CDK4/6 inhibitors is their ability to modulate the tumor immune microenvironment.[2][3][9] This occurs through a multi-pronged mechanism that enhances tumor cell immunogenicity and stimulates effector T-cell function while suppressing immunosuppressive regulatory T cells (Tregs).[3][9][10]

Key immunomodulatory effects include:

-

Enhanced Antigen Presentation: CDK4/6 inhibition can upregulate the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes.[9] This is partly mediated by the induction of a type III interferon response.

-

Suppression of Regulatory T cells (Tregs): CDK4/6 inhibitors have been shown to preferentially inhibit the proliferation of immunosuppressive Tregs over effector T cells, shifting the balance towards a more robust anti-tumor immune response.[9][10]

-

Modulation of Cytokine Production: Treatment with CDK4/6 inhibitors can alter the secretome of both tumor and immune cells, leading to the production of pro-inflammatory cytokines and chemokines that attract immune cells to the tumor microenvironment.

-

NF-κB Pathway Regulation: Some studies suggest that CDK4/6 inhibitors can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[11][12]

Signaling Pathway Diagram: CDK4/6 Inhibition and Immune Activation

Caption: CDK4/6 inhibitor-mediated immunomodulation.

Induction of Cellular Senescence: A Stable State of Arrest

Prolonged exposure to CDK4/6 inhibitors can drive tumor cells into a state of cellular senescence, a form of irreversible growth arrest.[13][14] This is distinct from quiescence, a reversible state of cell cycle exit. Senescent cells exhibit characteristic morphological and biochemical changes, including the secretion of a complex mixture of signaling molecules known as the senescence-associated secretory phenotype (SASP).[14]

The composition of the SASP can be either pro- or anti-tumorigenic depending on the context.[9] Interestingly, CDK4/6 inhibitor-induced senescence appears to be p53-dependent and is associated with a SASP that is less inflammatory and lacks many of the pro-tumorigenic components driven by the NF-κB pathway.[15][16]

Signaling Pathway Diagram: p53-Dependent Senescence Induction

Caption: CDK4/6 inhibitor-induced cellular senescence.

Experimental Protocols for Characterizing Non-Canonical Functions

This section provides an overview of the key experimental methodologies used to identify and characterize the non-canonical functions of CDK4 inhibitors.

Kinome Profiling: KINOMEscan®

Principle: KINOMEscan® is a competition-based binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases. The assay is ATP-independent, allowing for the determination of true dissociation constants (Kd).[17][18]

Methodology Overview:

-

Assay Components: The assay consists of a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound.[17]

-

Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.[17]

-

Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[17]

-

Data Analysis: The results are typically reported as percent of control (DMSO), with lower percentages indicating stronger binding. Dissociation constants (Kd) can be calculated by running the assay with a range of compound concentrations.[17]

Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS)

Principle: MIB/MS is a chemical proteomics approach used to enrich and quantify a large portion of the cellular kinome. It utilizes beads coated with multiple, broad-spectrum kinase inhibitors to capture kinases from cell lysates.[19][20][21]

Methodology Overview:

-

Lysate Preparation: Cells are lysed under non-denaturing conditions to preserve native protein complexes.

-

MIB Incubation: The cell lysate is incubated with multiplexed inhibitor beads. Kinases in their active conformation are preferentially captured by the immobilized inhibitors.[21]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. Bound kinases are then eluted.

-

Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative abundance of each identified kinase can be quantified across different experimental conditions (e.g., with and without drug treatment).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a method for assessing drug-target engagement in living cells or cell lysates. It is based on the principle that the thermal stability of a protein is altered upon ligand binding.[22][23][24]

Methodology Overview:

-

Drug Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

-

Heat Challenge: The samples are heated to a range of temperatures.

-

Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged to separate the soluble (stable) proteins from the aggregated (denatured) proteins.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry (thermal proteome profiling).[22][23]

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the control indicates target engagement.

Experimental Workflow Diagram: Identifying Non-Canonical Targets

Caption: Workflow for identifying non-canonical CDK4 inhibitor targets.

Conclusion and Future Directions

The non-canonical functions of CDK4 inhibitors are integral to their therapeutic efficacy and present both opportunities and challenges. The immunomodulatory properties of these drugs provide a strong rationale for their combination with immunotherapies, a strategy currently being explored in numerous clinical trials. The induction of a p53-dependent, less inflammatory senescence program suggests a potentially favorable safety profile compared to other senescence-inducing agents. However, the off-target effects, particularly the broader kinase inhibition profile of abemaciclib, require careful consideration in terms of both potential for enhanced efficacy and increased toxicity.

Future research should focus on:

-

Deciphering the molecular mechanisms underlying the diverse non-canonical effects of each CDK4/6 inhibitor.

-

Identifying biomarkers that can predict which patients will benefit most from the immunomodulatory or senescence-inducing properties of these drugs.

-

Optimizing combination strategies that leverage the non-canonical functions of CDK4/6 inhibitors to enhance therapeutic outcomes and overcome resistance.

A deeper understanding of the multifaceted activities of CDK4 inhibitors will undoubtedly pave the way for their more precise and effective use in a growing number of cancer types.

References

- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory effects of CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Immunomodulation by anticancer cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiosensitizing effects of CDK4/6 inhibitors in hormone receptor-positive and HER2-negative breast cancer mediated downregulation of DNA repair mechanism and NF-κB-signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiosensitizing effects of CDK4/6 inhibitors in hormone receptor-positive and HER2-negative breast cancer mediated downregulation of DNA repair mechanism and NF-κB-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. embopress.org [embopress.org]

- 17. chayon.co.kr [chayon.co.kr]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intrinsic Resistance Mechanisms to CDK4/6 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary